4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline

Medicinal Chemistry Organic Synthesis Building Blocks

Researchers seeking a reliable 1,2,4-oxadiazole building block for CNS drug discovery often face batch inconsistency and limited bifunctional reactivity in generic analogs. 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)aniline (CAS 6674-17-5) solves this with its unique electrophilic chloromethyl and nucleophilic aniline handles. • Enables parallel amide/urea/sulfonamide library synthesis for rapid CNS SAR exploration • Enhanced chloromethyl stability vs bromomethyl analogs ensures fewer impurities and higher yields at scale • ≥97% purity with consistent lot-to-lot quality for reproducible anticonvulsant NCE development

Molecular Formula C9H8ClN3O
Molecular Weight 209.63 g/mol
CAS No. 6674-17-5
Cat. No. B1370649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline
CAS6674-17-5
Molecular FormulaC9H8ClN3O
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=N2)CCl)N
InChIInChI=1S/C9H8ClN3O/c10-5-8-12-9(13-14-8)6-1-3-7(11)4-2-6/h1-4H,5,11H2
InChIKeyOJARUJXBQHAORJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline Procurement & Differentiation


4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline (CAS 6674-17-5) is a heterocyclic building block consisting of a 1,2,4-oxadiazole core substituted at the 3-position with a 4-aminophenyl group and at the 5-position with a chloromethyl group . It is a white to off-white solid with a molecular weight of 209.63 g/mol (C9H8ClN3O) and is commercially available at purities ≥97% . The compound belongs to the broader class of 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles, which serve as versatile intermediates in medicinal chemistry and chemical biology [1].

Dual Reactive Handles Chloromethyl (electrophilic) + aniline (nucleophilic) enable orthogonal derivatization without extra protecting groups.
Heterocyclic Scaffold 1,2,4-Oxadiazole core supports CNS pharmacophore exploration and focused library synthesis.
Controlled Reactivity Chloromethyl offers improved stability and selectivity over bromomethyl analogs in SN2 couplings.

Why Substitution Fails for 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline


The common practice of substituting one 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole for another in a synthetic route is demonstrably risky and can lead to project failure [1]. The specific substitution pattern—a 4-aminophenyl group at the 3-position and a chloromethyl group at the 5-position—defines the compound's unique reactivity profile . Small changes to the aryl substituent or the halomethyl group can drastically alter the electronic environment of the oxadiazole core, impacting subsequent coupling yields and the biological activity of downstream products . The aniline group in the para-position is a distinct nucleophilic handle that is not present in other common analogs (e.g., 3-phenyl, 3-(3-bromophenyl), or 3-(4-methoxyphenyl) derivatives), making this compound a non-interchangeable, application-specific building block .

Replacing the 4-aminophenyl group with 4-methoxyphenyl or unsubstituted phenyl removes the nucleophilic aniline handle, blocking orthogonal derivatization.
Switching to the bromomethyl analog increases SN2 reactivity; may reduce selectivity, shorten shelf-life, and alter coupling outcomes.
Different aryl substituents modulate oxadiazole electronics, shifting coupling yields and downstream biological activity profiles.

Differentiation Evidence for 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline


Chloromethyl vs. Bromomethyl Reactivity

The chloromethyl group on the 1,2,4-oxadiazole core is a key reactivity handle. While direct kinetic data for 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)aniline are not available, a well-established class-level inference can be made: chloromethyl-substituted heterocycles are significantly less reactive than their bromomethyl counterparts in SN2 reactions [1]. This allows for more controlled and selective alkylation, reducing the risk of forming unwanted byproducts or undergoing polymerization during storage .

Chloromethyl vs Bromomethyl
Class-level inference
ChloromethylControlled, selective alkylation
BromomethylHigher reactivity, less selective
Supports choice for controlled SN2 coupling and intermediate stability
Leaving group ability Cl⁻
Unique Aniline Handle
Head-to-head comparison
Target:2 reactive centers (Cl + NH₂)
Analog:1 reactive center (Cl only)
Enables orthogonal bioconjugation without extra protecting groups
Versus 3-phenyl-5-(chloromethyl)-1,2,4-oxadiazole
CNS Pharmacophore Context
Cross-study comparable
Precursor to anticonvulsant hybrids active in MES and PTZ seizure models; leads showed no neurotoxicity in reported models.
Supports research fit for CNS drug discovery and pharmacophore exploration
Reported model-response context; data to verify
Medicinal Chemistry Organic Synthesis Building Blocks

Para-Aminophenyl Substituent: Unique Nucleophilic Handle

The para-aminophenyl group at the 3-position of the oxadiazole ring is a critical point of differentiation from other 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles . This compound possesses two distinct reactive centers: an electrophilic chloromethyl group for alkylation reactions and a nucleophilic aniline nitrogen for amide bond formation, diazotization, or other transformations . This is in contrast to analogs like 3-phenyl-5-(chloromethyl)-1,2,4-oxadiazole (which lacks the amino group) or 3-(4-methoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole (where the methoxy group does not offer the same synthetic versatility as a primary amine) .

Unique Aniline Handle
Head-to-head comparison
Target:2 reactive centers (Cl + NH₂)
Analog:1 reactive center (Cl only)
Enables orthogonal bioconjugation without extra protecting groups
Versus 3-phenyl-5-(chloromethyl)-1,2,4-oxadiazole
Medicinal Chemistry Bioconjugation Click Chemistry

1,2,4-Oxadiazole in Anticonvulsant Drug Design

This compound serves as a direct precursor to the class of 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles, which have demonstrated significant activity in in vivo models of epilepsy [1]. In a cross-study comparable analysis, derivatives synthesized from 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole cores (the exact class of this compound) showed potent anticonvulsant effects in both Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests [2].

CNS Pharmacophore Context
Cross-study comparable
Precursor to anticonvulsant hybrids active in MES and PTZ seizure models; leads showed no neurotoxicity in reported models.
Supports research fit for CNS drug discovery and pharmacophore exploration
Reported model-response context; data to verify
Drug Discovery Neuroscience Pharmacology

Applications of 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline


CNS-Targeted Compound Library Synthesis

The compound is a critical precursor for generating focused libraries of 1,2,4-oxadiazole-containing molecules for central nervous system (CNS) drug discovery. The established anticonvulsant activity of its derivatives in in vivo MES and PTZ models [1] directly supports its use in synthesizing new chemical entities (NCEs) for epilepsy and other neurological disorders. The aniline handle allows for parallel derivatization into amides, ureas, or sulfonamides, enabling rapid exploration of structure-activity relationships (SAR) .

Orthogonal Bioconjugation Reagents

The unique bifunctional nature of this molecule—with an electrophilic chloromethyl group and a nucleophilic aniline—makes it an ideal scaffold for constructing heterobifunctional linkers. The chloromethyl group can be used to alkylate a target biomolecule or functionalized solid support, while the aniline group remains available for subsequent, orthogonal conjugation to a fluorophore, affinity tag, or cytotoxic payload via amide bond formation . This enables the creation of tailored tools for target identification and validation studies.

Stable Intermediate for Multi-Step API Synthesis

In process R&D, the use of the chloromethyl variant over more reactive halomethyl (e.g., bromomethyl) analogs is a key strategic choice. The enhanced stability of the chloromethyl group reduces the rate of thermal and light-induced degradation, leading to fewer impurities and higher yields in large-scale reactions . This compound's defined purity (≥97%) and predictable reactivity make it a reliable intermediate for the scale-up of active pharmaceutical ingredients (APIs) where the 1,2,4-oxadiazole core is a key pharmacophore.

Application
Selection Property
Validation Focus
CNS-focused library synthesis
Bifunctional 1,2,4-oxadiazole scaffold
SAR exploration in seizure models; pharmacophore validation
Orthogonal bioconjugation
Dual electrophilic/nucleophilic sites
Linker functionalization efficiency; stepwise conjugation yield
Stable intermediate for API synthesis
Controlled chloromethyl reactivity
Impurity profile, scalability, and shelf-life under process conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.